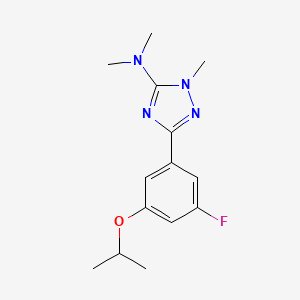

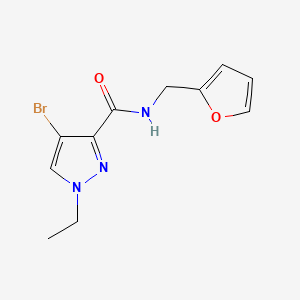

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of Schiff bases with various amines and aldehydes in the presence of catalysts. For example, Karthikeyan et al. (2006) described the preparation of Mannich bases bearing a triazole Schiff base by aminomethylation with formaldehyde and secondary or substituted primary amines, indicating a possible synthetic pathway for related compounds (Karthikeyan et al., 2006). Although this synthesis doesn't directly mention 3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, it provides insight into the general methods used to synthesize structurally related 1,2,4-triazole compounds.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to modify the compound's properties. The crystal structure and molecular conformation of similar compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, have been studied, providing valuable information on the spatial arrangement of atoms and the potential for intermolecular interactions (Liang, 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including aminomethylation, cyclocondensation, and Fries rearrangement, as part of their synthesis or functionalization processes. These reactions can significantly alter the chemical properties of the compound, such as reactivity, stability, and biological activity. For instance, Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of a related compound through microwave-assisted Fries rearrangement, highlighting the chemical reactivity of the triazole moiety (Moreno-Fuquen et al., 2019).

Mechanism of Action

The exact mechanism of action of “(3-fluoro-5-isopropoxyphenyl)boronic acid” is not specified, but it’s used as a reagent for the preparation of triazine derivatives as inhibitors of phosphodiesterases . Phosphodiesterases are enzymes that break down the phosphodiester bond in an oligonucleotide, which plays a key role in many biological processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . The safety information pictograms indicate that it’s a warning (GHS07) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

properties

IUPAC Name |

5-(3-fluoro-5-propan-2-yloxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c1-9(2)20-12-7-10(6-11(15)8-12)13-16-14(18(3)4)19(5)17-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKYWVJSYGCYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C2=NN(C(=N2)N(C)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)

![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)

![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)